Cas no 2034249-70-0 (N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide)

N-Cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide is a structurally complex azetidine derivative featuring a triazole moiety with a phenoxymethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors where the triazole and azetidine functionalities may enhance binding affinity and selectivity. Its rigid, heterocyclic framework offers synthetic versatility for further derivatization, while the carboxamide group provides opportunities for hydrogen bonding interactions. The compound’s balanced lipophilicity, conferred by the cyclopentyl and phenoxymethyl groups, may contribute to favorable pharmacokinetic properties. It serves as a valuable intermediate for the development of bioactive molecules.
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide structure
2034249-70-0 structure
Product name:N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
CAS No:2034249-70-0
MF:C18H23N5O2
MW:341.407523393631
CID:5549861

N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide
    • N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
    • Inchi: 1S/C18H23N5O2/c24-18(19-14-6-4-5-7-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-8-2-1-3-9-17/h1-3,8-10,14,16H,4-7,11-13H2,(H,19,24)
    • InChI Key: WLPNKWAHVDJGNT-UHFFFAOYSA-N
    • SMILES: N1(C(NC2CCCC2)=O)CC(N2C=C(COC3=CC=CC=C3)N=N2)C1

N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6514-4127-5mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
5mg
$103.5 2023-09-08
Life Chemicals
F6514-4127-30mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
30mg
$178.5 2023-09-08
Life Chemicals
F6514-4127-50mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
50mg
$240.0 2023-09-08
Life Chemicals
F6514-4127-2mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
2mg
$88.5 2023-09-08
Life Chemicals
F6514-4127-40mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
40mg
$210.0 2023-09-08
Life Chemicals
F6514-4127-3mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
3mg
$94.5 2023-09-08
Life Chemicals
F6514-4127-5μmol
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6514-4127-15mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
15mg
$133.5 2023-09-08
Life Chemicals
F6514-4127-100mg
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
100mg
$372.0 2023-09-08
Life Chemicals
F6514-4127-2μmol
N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide
2034249-70-0
2μmol
$85.5 2023-09-08

N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide Related Literature

Additional information on N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide

N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide: A Promising Compound in Medicinal Chemistry

N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide (CAS No. 2034249-70-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a wide range of biological activities. The presence of the 1,2,3-triazole moiety and the phenoxymethyl substituent further enhances its pharmacological profile, making it a subject of extensive research.

The synthesis of N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide typically involves a multi-step process that includes the formation of the azetidine ring and the subsequent introduction of the 1,2,3-triazole and phenoxymethyl groups. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has been particularly effective in constructing the 1,2,3-triazole moiety, which is known for its stability and bioisosteric properties. This synthetic route not only ensures high yields but also allows for the facile modification of the compound's structure to explore its biological activities.

One of the key areas of research involving N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide is its potential as an inhibitor of specific enzymes and receptors. Recent studies have shown that this compound exhibits potent inhibitory activity against certain kinases and G protein-coupled receptors (GPCRs), which are implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The selective inhibition of these targets could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

In addition to its enzymatic inhibition properties, N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide has also been investigated for its anti-inflammatory and neuroprotective effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating cytokine production and suppressing pro-inflammatory signaling pathways. Furthermore, it has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide have also been extensively studied to ensure its suitability for therapeutic applications. In vitro and in vivo experiments have revealed that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are crucial factors for developing a viable drug candidate. Additionally, its low toxicity profile further supports its potential as a safe and effective therapeutic agent.

To further validate the therapeutic potential of N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. As these trials progress to later stages, more comprehensive data will be available to assess the full therapeutic potential of this compound.

In conclusion, N-cyclopentyl-3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxamide (CAS No. 2034249-70-0) represents a promising advancement in medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for developing novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases and improving patient outcomes.

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